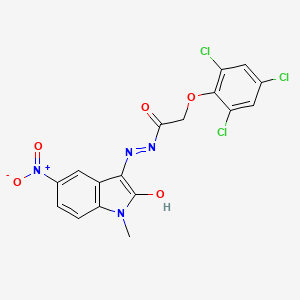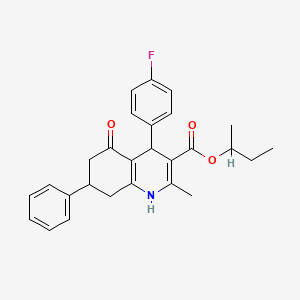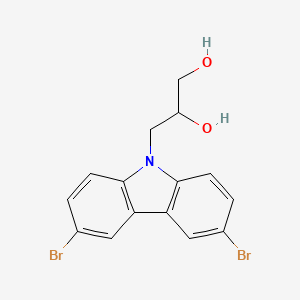
3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol: is a synthetic organic compound with the molecular formula C15H13Br2NO2 and a molecular weight of 399.08 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at positions 3 and 6, and a propane-1,2-diol group attached to the nitrogen atom of the carbazole ring. It is primarily used in the synthesis of optoelectronic materials and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol typically involves the bromination of carbazole followed by the attachment of the propane-1,2-diol group. One common method includes:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride.
Attachment of Propane-1,2-diol: The 3,6-dibromocarbazole is then reacted with an appropriate diol, such as propane-1,2-diol, under basic conditions.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of carbazole using bromine or NBS in industrial reactors.
Continuous Flow Reactors: Use of continuous flow reactors for the attachment of the propane-1,2-diol group to improve efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Amines, thiols, bases like potassium carbonate (K2CO3), polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Optoelectronic Materials: 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol is used as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Industry:
Mechanism of Action
The mechanism of action of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol is primarily related to its ability to interact with biological molecules and materials. The bromine atoms and the carbazole moiety play a crucial role in its reactivity and interaction with molecular targets. The compound can:
Comparison with Similar Compounds
3,6-Dibromocarbazole: Lacks the propane-1,2-diol group but shares the brominated carbazole core.
3-(3,6-Dichlorocarbazol-9-yl)propane-1,2-diol: Similar structure with chlorine atoms instead of bromine.
3-(3,6-Dibromocarbazol-9-yl)ethanol: Similar structure with an ethanol group instead of propane-1,2-diol.
Uniqueness:
Properties
IUPAC Name |
3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGUDMWFAJTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CO)O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384335 |
Source


|
| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173157-92-1 |
Source


|
| Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
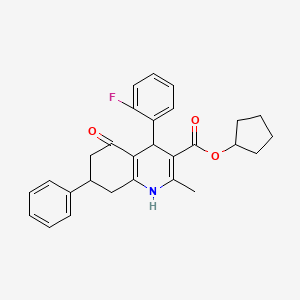
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
![Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5205183.png)
![1-[[1-[6-[Methyl(3-methylbutyl)amino]pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one](/img/structure/B5205185.png)
![8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
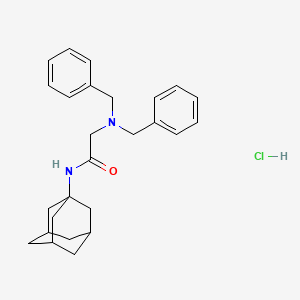
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
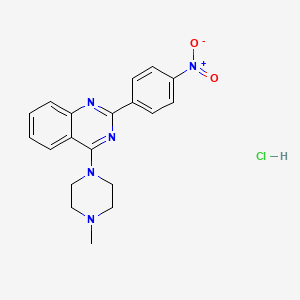
![tert-butyl [3-oxo-3-(phenylamino)propyl]carbamate](/img/structure/B5205229.png)
![2-(diethylamino)-N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]acetamide;hydrate;dihydrochloride](/img/structure/B5205234.png)
